Methyl 4-hydroxy-1-naphthoate

Description

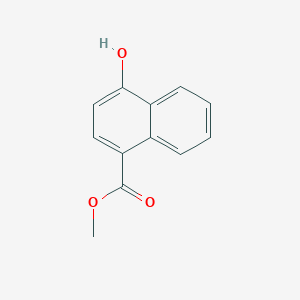

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-hydroxynaphthalene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-15-12(14)10-6-7-11(13)9-5-3-2-4-8(9)10/h2-7,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVAXJJJTBDVHEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C2=CC=CC=C21)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00623192 | |

| Record name | Methyl 4-hydroxynaphthalene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13041-63-9 | |

| Record name | Methyl 4-hydroxy-1-naphthalenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13041-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-hydroxynaphthalene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4-hydroxy-1-naphthoate

Abstract

Methyl 4-hydroxy-1-naphthoate is a key intermediate in the synthesis of various organic compounds, finding applications in pharmaceuticals and materials science. This technical guide provides a comprehensive overview of the scientifically vetted methodologies for the synthesis of this compound. We will delve into the strategic considerations for the synthesis of its precursor, 4-hydroxy-1-naphthoic acid, and subsequently explore both direct and indirect routes for its esterification. The underlying chemical principles, detailed experimental protocols, and critical process parameters are discussed to provide researchers, scientists, and drug development professionals with a robust and practical resource for the laboratory-scale synthesis of this valuable compound.

Introduction: Significance of this compound

The naphthoate scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This compound, in particular, serves as a versatile building block for the elaboration of more complex molecules. Its structure, featuring a hydroxyl group and a methyl ester on the naphthalene core, allows for a variety of chemical transformations, making it a valuable starting material in multi-step syntheses.

Strategic Approaches to Synthesis

The synthesis of this compound can be logically dissected into two primary stages:

-

Part A: Synthesis of the Carboxylic Acid Precursor: 4-Hydroxy-1-naphthoic Acid

-

Part B: Esterification of 4-Hydroxy-1-naphthoic Acid to this compound

We will explore multiple field-proven pathways for each stage, elucidating the causality behind the experimental choices.

Part A: Synthesis of 4-Hydroxy-1-naphthoic Acid

The synthesis of the crucial precursor, 4-hydroxy-1-naphthoic acid, can be approached from several starting materials. The choice of route often depends on the availability of starting materials and the desired scale of the reaction.

Synthesis from 4-Sulfo-1-naphthoic Acid or 4-Cyanonaphthalene-1-sulfonic Acid

One established method involves the potassium hydroxide fusion of either 4-sulfo-1-naphthoic acid or 4-cyanonaphthalene-1-sulfonic acid at elevated temperatures (around 200°C)[1]. This harsh but effective method proceeds via a nucleophilic aromatic substitution mechanism, where the sulfonate or cyano group is displaced by a hydroxide ion.

Oxidation of 4-Hydroxynaphthaldehyde

A milder and more controlled laboratory-scale synthesis involves the oxidation of 4-hydroxynaphthaldehyde[2]. The direct oxidation of the aldehyde functional group to a carboxylic acid while preserving the hydroxyl group on the aromatic ring is a key challenge.

The use of alkaline silver oxide (Tollens' reagent) is a classic and effective method for the selective oxidation of aldehydes. The reaction proceeds as follows:

-

Formation of the diamminesilver(I) complex, [Ag(NH₃)₂]⁺, in an alkaline medium.

-

The aldehyde is oxidized to a carboxylate anion.

-

The silver(I) ions are reduced to elemental silver, often forming a characteristic "silver mirror" on the reaction vessel.

-

Acidification of the reaction mixture protonates the carboxylate to yield the desired carboxylic acid.

A key advantage of this method is its selectivity for aldehydes over other functional groups, including the phenolic hydroxyl group.

This protocol is adapted from the work of Cavill and Tetaz[2].

Materials:

-

4-Hydroxynaphthaldehyde

-

Silver nitrate (AgNO₃)

-

Sodium hydroxide (NaOH)

-

Ammonium hydroxide (NH₄OH)

-

Hydrochloric acid (HCl)

-

Distilled water

Procedure:

-

Prepare Tollens' reagent: In a clean flask, dissolve silver nitrate in distilled water. Add a few drops of dilute sodium hydroxide solution to form a precipitate of silver oxide (Ag₂O). Add concentrated ammonium hydroxide dropwise until the precipitate just dissolves, forming the diamminesilver(I) complex.

-

In a separate reaction vessel, dissolve 4-hydroxynaphthaldehyde in an excess of sodium hydroxide solution.

-

Slowly add the freshly prepared Tollens' reagent to the solution of 4-hydroxynaphthaldehyde with constant stirring.

-

The reaction mixture is gently warmed to facilitate the oxidation. A silver mirror or a black precipitate of silver will form.

-

After the reaction is complete (as monitored by TLC), the mixture is filtered to remove the elemental silver.

-

The filtrate is cooled and carefully acidified with hydrochloric acid to precipitate the 4-hydroxy-1-naphthoic acid.

-

The precipitated solid is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent (e.g., aqueous ethanol) can be performed for further purification.

Part B: Esterification of 4-Hydroxy-1-naphthoic Acid

Once 4-hydroxy-1-naphthoic acid is obtained, the final step is its esterification to yield this compound. This can be achieved through a direct or an indirect, protected route.

Direct Esterification (Fischer Esterification)

The most straightforward approach is the direct acid-catalyzed esterification of 4-hydroxy-1-naphthoic acid with methanol.

-

Protonation of the Carbonyl Oxygen: A strong acid catalyst (e.g., sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

-

Nucleophilic Attack by Methanol: A molecule of methanol acts as a nucleophile and attacks the protonated carbonyl carbon.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

-

Deprotonation: The protonated ester is deprotonated by a weak base (e.g., water or another molecule of methanol) to regenerate the acid catalyst and yield the final ester product.

Materials:

-

4-Hydroxy-1-naphthoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

In a round-bottom flask, dissolve 4-hydroxy-1-naphthoic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

The reaction mixture is refluxed for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, the excess methanol is removed under reduced pressure.

-

The residue is dissolved in an organic solvent like ethyl acetate and washed with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.

-

The crude product can be purified by column chromatography or recrystallization.

Indirect Esterification via a Protected Intermediate

An alternative, and often higher-yielding, strategy involves the protection of the phenolic hydroxyl group before esterification to prevent potential side reactions, such as decarboxylation, which can be promoted by the acidic conditions of direct esterification[2]. Benzyl ether is a common protecting group for phenols.

Caption: Indirect synthesis workflow for this compound.

This multi-step protocol is based on the principles described by Cavill and Tetaz[2].

Step 1: Protection of the Hydroxyl Group (Benzylation)

-

Dissolve 4-hydroxy-1-naphthoic acid in a suitable solvent (e.g., acetone or DMF).

-

Add a base (e.g., potassium carbonate) to deprotonate the phenolic hydroxyl group.

-

Add benzyl bromide or benzyl chloride and heat the mixture to reflux for several hours.

-

After the reaction is complete, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

The crude 4-benzyloxy-1-naphthoic acid can be purified by recrystallization.

Step 2: Esterification of 4-Benzyloxy-1-naphthoic Acid

-

The esterification of the protected acid is carried out using the same Fischer esterification procedure as described in section 3.1.

-

The product, Methyl 4-benzyloxy-1-naphthoate, is isolated and purified.

Step 3: Deprotection (Hydrogenolysis)

-

Dissolve Methyl 4-benzyloxy-1-naphthoate in a suitable solvent, such as ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (Pd/C) or Raney nickel.

-

The mixture is subjected to hydrogenation at room temperature and atmospheric pressure (or slightly elevated pressure) until the reaction is complete.

-

The catalyst is removed by filtration through Celite.

-

The solvent is evaporated under reduced pressure to yield this compound.

-

The final product can be purified by recrystallization from a suitable solvent system like petroleum-ethyl acetate to obtain plates with a melting point of 167°C[2].

Data Summary

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

| 4-Hydroxy-1-naphthoic acid | C₁₁H₈O₃ | 188.18 | 188 - 189[1] |

| This compound | C₁₂H₁₀O₃ | 202.21 | 167[2] |

Conclusion

The synthesis of this compound can be successfully achieved through several well-established chemical transformations. The choice between direct and indirect esterification routes will depend on the desired purity, yield, and scale of the synthesis. The indirect route, although longer, often provides a cleaner product with a higher overall yield by avoiding potential side reactions associated with the unprotected hydroxyl group. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for chemists in both academic and industrial settings.

References

-

Cavill, G. W. K., & Tetaz, J. R. (1950). A Synthesis of 4-Hydroxynaphthoic Acid and its Simple Esters. Journal of the Chemical Society (Resumed), 696. Retrieved from [Link]

Sources

An In-depth Technical Guide to Methyl 4-hydroxy-1-naphthoate: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of Methyl 4-hydroxy-1-naphthoate, a key chemical intermediate with significant potential in research and development, particularly within the pharmaceutical and materials science sectors. This document delves into its fundamental chemical and physical properties, outlines a robust methodology for its synthesis and characterization, and explores its current and potential applications, with a focus on its relevance to drug development professionals.

Core Molecular Attributes of this compound

This compound, with the chemical formula C₁₂H₁₀O₃, is a derivative of 1-naphthoic acid.[1][2] The strategic placement of a hydroxyl group at the C4 position and a methyl ester at the C1 position of the naphthalene ring system imparts a unique combination of reactivity and physical characteristics to the molecule. These features make it a valuable building block in organic synthesis.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective handling, application, and the design of subsequent synthetic transformations. The properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀O₃ | [1][2] |

| Molecular Weight | 202.21 g/mol | [3] |

| CAS Number | 13041-63-9 | [1] |

| IUPAC Name | methyl 4-hydroxynaphthalene-1-carboxylate | [1] |

| Appearance | Expected to be a solid at room temperature | Inferred from related compounds |

| Solubility | Expected to be soluble in common organic solvents like ethanol, acetone, and ethyl acetate; slightly soluble in water. | Inferred from related compounds |

| Melting Point | Not explicitly reported; related compounds like Methyl 4-hydroxybenzoate melt at 125-128 °C.[4] | Inferred from related compounds |

| Boiling Point | Expected to decompose before boiling under atmospheric pressure. | Inferred from related compounds |

| InChI Key | IVAXJJJTBDVHEA-UHFFFAOYSA-N | [1] |

| Canonical SMILES | COC(=O)C1=CC=C(C2=CC=CC=C21)O | [1] |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound can be judiciously achieved through the esterification of 4-hydroxy-1-naphthoic acid. This process is a cornerstone of organic chemistry, and its successful execution relies on careful control of reaction conditions to maximize yield and purity.

Synthesis Workflow Diagram

Caption: A generalized workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol

Materials:

-

4-hydroxy-1-naphthoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Hexane

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxy-1-naphthoic acid in an excess of anhydrous methanol.

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Neutralization: After completion, cool the reaction mixture to room temperature and slowly pour it into a beaker containing ice-cold water. Neutralize the excess acid by the dropwise addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

Spectroscopic Characterization

The structural elucidation of the synthesized this compound is unequivocally confirmed through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthalene ring, a singlet for the hydroxyl proton (which may be broad and exchangeable with D₂O), and a singlet for the methyl ester protons. The chemical shifts and coupling constants of the aromatic protons will be characteristic of the 1,4-disubstituted naphthalene system.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbonyl carbon of the ester, the aromatic carbons of the naphthalene ring (with quaternary carbons showing lower intensity), and the methyl carbon of the ester.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands are summarized below.[5][6]

| Functional Group | Wavenumber (cm⁻¹) | Appearance |

| O-H (hydroxyl) | 3500-3200 | Broad |

| C-H (aromatic) | 3100-3000 | Sharp |

| C-H (aliphatic, -OCH₃) | 2950-2850 | Sharp |

| C=O (ester carbonyl) | 1735-1705 | Strong, sharp |

| C=C (aromatic) | 1600-1450 | Medium to strong |

| C-O (ester) | 1300-1000 | Strong |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak (M⁺) is expected at m/z 202.[3] The fragmentation pattern will likely show losses corresponding to the methoxy group (-OCH₃) and the entire ester group (-COOCH₃).

Applications in Drug Discovery and Development

Naphthoquinone and its derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[7][8] While specific studies on this compound are limited, its structural similarity to other biologically active naphthoquinones suggests its potential as a scaffold or intermediate in the development of new therapeutic agents.

Potential Biological Activities

-

Antimicrobial and Antifungal Properties: Many naphthoquinone derivatives exhibit potent antimicrobial and antifungal activities.[7] The core structure of this compound makes it a candidate for investigation in this area.

-

Anticancer Activity: The naphthoquinone moiety is a key pharmacophore in several anticancer drugs. Its mechanism of action often involves the generation of reactive oxygen species (ROS) and interference with cellular redox processes.[9]

-

Enzyme Inhibition: The planar aromatic structure and the presence of hydrogen-bonding donor and acceptor groups suggest that this compound could act as an inhibitor for various enzymes.

Role as a Synthetic Intermediate

Perhaps the most immediate and significant application of this compound is its role as a versatile intermediate in organic synthesis. The hydroxyl and ester functionalities can be selectively modified to introduce a wide range of other chemical groups, allowing for the construction of more complex molecules with tailored biological activities.

Caption: Synthetic utility of this compound as a precursor to various derivatives.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound. Based on data for related compounds, it may cause skin and eye irritation.[10][11] It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a compound with considerable potential, primarily as a synthetic intermediate in the fields of medicinal chemistry and materials science. Its well-defined structure and the presence of reactive functional groups make it an attractive starting point for the synthesis of a diverse array of novel molecules. While further research is needed to fully elucidate its specific biological activities, the existing knowledge on related naphthoquinone derivatives provides a strong rationale for its exploration in drug discovery programs. The protocols and data presented in this guide offer a solid foundation for researchers and scientists to effectively synthesize, characterize, and utilize this promising chemical entity.

References

- ChemicalBook. methyl 4-[(hydroxyimino)

- ChemicalBook.

- Alfa Chemistry. CAS 13041-63-9 4-HYDROXY-NAPHTHALENE-1-CARBOXYLIC ACID METHYL ESTER.

- Fisher Scientific.

- Thermo Fisher Scientific.

- Sigma-Aldrich.

- Fisher Scientific.

- PubChem.

- BLDpharm. 84499-63-8|(S)-2-((2-Amino-6-oxo-1H-purin-9(6H)-yl)methoxy)

- Thermo Fisher Scientific.

- Human Metabolome Database. 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0168668).

- PubChemLite.

- SpectraBase. METHYL-3-HYDROXY-4-(1,2,3,4-TETRAHYDRO-1-NAPHTHYL)-2-NAPHTHOATE - Optional[13C NMR] - Chemical Shifts.

- Ataman Kimya.

- ChemSynthesis. 4-hydroxy-5-methoxy-1-phenyl-2-naphthoic acid.

- Cenmed Enterprises.

- PubChem. 1-Hydroxy-4-naphthoic acid.

- Semantic Scholar. Synthesis, characterization and in vitro biological screening of 4-hydroxy naphthalen-1-yl, naphtho[1,2-b]furan, benzo[h]chr.

- ChemicalBook.

- ChemicalBook. 4-hydroxy-naphthalene-1-carboxylic acid methyl ester(13041-63-9) 1 h nmr.

- PubChem. 1-Naphthoic acid.

- PubChem. Naphthalenecarboxylic acid, methyl ester.

- Google Patents.

- National Institutes of Health.

- ResearchGate.

- NIST WebBook. 2-Naphthalenecarboxylic acid, 3-hydroxy-, methyl ester.

- ScienceOpen. Biosynthesis and molecular actions of specialized 1,4-naphthoquinone natural products produced by horticultural plants.

- National Institutes of Health.

- eCampusOntario Pressbooks. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.

- Doc Brown's Advanced Organic Chemistry.

- Sigma-Aldrich. Methyl 4-hydroxybenzoate ReagentPlus , = 99.0 , crystalline 99-76-3.

- SpectraBase.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. PubChemLite - this compound (C12H10O3) [pubchemlite.lcsb.uni.lu]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. 4-ヒドロキシ安息香酸メチル ReagentPlus®, ≥99.0%, crystalline | Sigma-Aldrich [sigmaaldrich.com]

- 5. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 6. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scienceopen.com [scienceopen.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

"Methyl 4-hydroxy-1-naphthoate CAS number"

An In-depth Technical Guide to Methyl 4-hydroxy-1-naphthoate

Executive Summary

This compound (CAS No. 13041-63-9) is a substituted naphthoic acid ester that represents a valuable, yet underexplored, scaffold in medicinal chemistry and materials science. While its direct biological applications are not extensively documented, its structural analogues, particularly other hydroxylated naphthoates and the related 1,4-naphthoquinones, exhibit significant anti-inflammatory, antimicrobial, and antitumoral activities.[1][2] This guide provides a comprehensive overview of its chemical properties, a detailed and validated synthesis protocol, and an expert perspective on its potential applications in drug discovery, grounded in the established bioactivity of related molecular frameworks.

Chemical Identity and Physicochemical Properties

This compound belongs to the family of naphthalenecarboxylic acid esters. The core structure consists of a naphthalene ring system substituted with a hydroxyl group at the C4 position and a methyl carboxylate group at the C1 position. This arrangement of functional groups imparts specific electronic and steric properties that are crucial for its reactivity and potential biological interactions.

Table 1: Core Chemical Identifiers.

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 13041-63-9 | Alfa Chemistry[3] |

| IUPAC Name | methyl 4-hydroxynaphthalene-1-carboxylate | Alfa Chemistry[3] |

| Molecular Formula | C₁₂H₁₀O₃ | PubChem[4] |

| Molecular Weight | 202.21 g/mol | Chem-Impex[5] |

| Canonical SMILES | COC(=O)C1=CC=C(C2=CC=CC=C21)O | Alfa Chemistry[3] |

| InChI Key | IVAXJJJTBDVHEA-UHFFFAOYSA-N | Alfa Chemistry[3] |

Table 2: Predicted Physicochemical Properties.

| Property | Value | Source |

|---|---|---|

| Monoisotopic Mass | 202.06300 Da | PubChem[4] |

| XlogP | 3.2 | PubChem[4] |

| Hydrogen Bond Donors | 1 | Alfa Chemistry[3] |

| Hydrogen Bond Acceptors | 3 | Alfa Chemistry[3] |

Synthesis and Characterization

The most direct and reliable method for synthesizing this compound is through the acid-catalyzed esterification of its corresponding carboxylic acid precursor, 4-hydroxy-1-naphthoic acid (CAS: 7474-97-7).[6] This process, a classic Fischer esterification, is widely used in organic synthesis due to its efficiency and the use of readily available reagents.

Synthesis Workflow Diagram

The logical flow from the precursor acid to the final ester product is illustrated below. This two-step conceptualization involves the synthesis of the naphthoic acid (which can be achieved via methods analogous to the Kolbe-Schmidt reaction[7]) followed by esterification.

Sources

- 1. Methyl-1-hydroxy-2-naphthoate, a novel naphthol derivative, inhibits lipopolysaccharide-induced inflammatory response in macrophages via suppression of NF-κB, JNK and p38 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. PubChemLite - this compound (C12H10O3) [pubchemlite.lcsb.uni.lu]

- 5. chemimpex.com [chemimpex.com]

- 6. 1-Hydroxy-4-naphthoic acid | C11H8O3 | CID 344291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. EP0049616A1 - Preparation of hydroxy aromatic carboxylic acids and ester derivatives thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to the Structure of Methyl 4-hydroxy-1-naphthoate

Abstract

Methyl 4-hydroxy-1-naphthoate is a key chemical intermediate, possessing a naphthalene scaffold functionalized with both a hydroxyl and a methyl ester group. This guide provides a comprehensive analysis of its structure, synthesis, and physicochemical properties, tailored for researchers in drug discovery and medicinal chemistry. We will delve into a detailed examination of its spectroscopic characteristics, offering an expert interpretation of its nuclear magnetic resonance (NMR) and infrared (IR) spectra. Furthermore, this document outlines a robust protocol for its synthesis via Fischer esterification, discusses its chemical reactivity, and explores its significance as a precursor to biologically active compounds, particularly in the development of novel anticancer agents.

Introduction: The Naphthalene Scaffold in Drug Discovery

The naphthalene ring system is a privileged bicyclic aromatic scaffold frequently encountered in molecules of medicinal importance. Its rigid, planar structure and lipophilic nature allow it to effectively interact with biological targets. The functionalization of the naphthalene core with various substituents enables the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. This compound (IUPAC name: methyl 4-hydroxynaphthalene-1-carboxylate) is a prime example of a versatile building block in this class of compounds. Its bifunctional nature, featuring a nucleophilic hydroxyl group and an ester moiety susceptible to hydrolysis or amidation, makes it a valuable starting material for the synthesis of a diverse array of more complex molecules. Naphthoquinone derivatives, many of which are accessible from precursors like this compound, have shown significant promise as anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3] This guide aims to provide a detailed structural and chemical characterization of this important synthetic intermediate.

Molecular Structure and Physicochemical Properties

The fundamental structure of this compound consists of a naphthalene ring system with a methyl carboxylate group at the C1 position and a hydroxyl group at the C4 position.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀O₃ | [4][5] |

| Molecular Weight | 202.21 g/mol | [6] |

| IUPAC Name | methyl 4-hydroxynaphthalene-1-carboxylate | [5] |

| CAS Number | 13041-63-9 | [5] |

| Canonical SMILES | COC(=O)C1=CC=C(C2=CC=CC=C21)O | [4][5] |

| InChI Key | IVAXJJJTBDVHEA-UHFFFAOYSA-N | [4][5] |

| Predicted XlogP | 3.2 | [4] |

| Hydrogen Bond Donors | 1 | [5] |

| Hydrogen Bond Acceptors | 3 | [5] |

Synthesis of this compound

The most direct and common method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 4-hydroxy-1-naphthoic acid. This acid-catalyzed reaction with methanol is an equilibrium process that is typically driven to completion by using a large excess of the alcohol and/or by removing the water formed during the reaction.[7]

Detailed Experimental Protocol (Fischer Esterification)

This protocol is a representative procedure based on established methods for Fischer esterification.[4][5]

-

Reaction Setup: To a solution of 4-hydroxy-1-naphthoic acid (1.0 eq) in a large excess of methanol (e.g., 10-20 volumes), cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) dropwise while stirring.

-

Reflux: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Neutralization: After cooling the reaction mixture to room temperature, slowly pour it into a beaker containing cold water. A precipitate may form. Neutralize the acidic solution by the careful addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with water and then with a saturated brine solution.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the hydroxyl proton. The naphthalene ring protons will exhibit complex splitting patterns due to spin-spin coupling.

-

Methyl Protons (-OCH₃): A sharp singlet is expected around 3.9 ppm.[8]

-

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent-dependent, is anticipated between 5.0 and 6.0 ppm.

-

Aromatic Protons: The naphthalene ring protons will appear in the aromatic region (approx. 6.8-8.2 ppm). The proton at C3, being adjacent to the hydroxyl group, will likely be the most upfield of the ring protons. The protons at C2, C5, and C8 are expected to be the most downfield due to the deshielding effects of the carbonyl group and the anisotropic effect of the adjacent aromatic ring. The protons at C6 and C7 will likely appear as a multiplet in the mid-aromatic region.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum should display 12 distinct signals, corresponding to the 12 unique carbon atoms in the molecule.

-

Methyl Carbon (-OCH₃): A signal around 52 ppm is expected.[8]

-

Carbonyl Carbon (C=O): This will be the most downfield signal, anticipated in the range of 167-170 ppm.

-

Aromatic Carbons: Ten signals are expected in the aromatic region (approx. 105-160 ppm).

-

The carbon bearing the hydroxyl group (C4) will be significantly upfield due to the electron-donating effect of the oxygen, likely appearing around 155-160 ppm.

-

The carbon attached to the ester group (C1) will be downfield, but not as much as the carbonyl carbon itself.

-

The quaternary carbons of the naphthalene ring fusion will also be present in this region.

-

The protonated aromatic carbons will show signals with intensities influenced by the Nuclear Overhauser Effect (NOE).

-

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands that confirm the presence of the hydroxyl and ester functional groups.

-

O-H Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹ is characteristic of the hydroxyl group, with the broadening due to hydrogen bonding.

-

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ will be present, corresponding to the carbonyl of the ester group.

-

C-O Stretch: Absorptions in the 1100-1300 cm⁻¹ region will correspond to the C-O stretching of the ester and the phenolic C-O bond.

-

Aromatic C=C and C-H Stretches: Multiple sharp bands will be observed in the 1450-1600 cm⁻¹ region (C=C stretching) and above 3000 cm⁻¹ (aromatic C-H stretching).

Mass Spectrometry

The mass spectrum provides information about the molecular weight and fragmentation pattern. Predicted mass spectrometry data indicates the following expected ions:[4]

-

[M]+•: The molecular ion peak is expected at m/z 202.

-

[M+H]⁺: In positive ion mode, a peak at m/z 203 would correspond to the protonated molecule.

-

[M+Na]⁺: A peak at m/z 225 would correspond to the sodium adduct.

-

Fragmentation: Common fragmentation pathways would include the loss of the methoxy group (-OCH₃) to give a fragment at m/z 171, and the loss of the entire methoxycarbonyl group (-COOCH₃) to give a fragment at m/z 143.

Chemical Reactivity and Synthetic Utility

This compound is a versatile intermediate due to its two reactive functional groups.

-

Reactions of the Hydroxyl Group: The phenolic hydroxyl group can undergo O-alkylation or O-acylation. It can also direct electrophilic aromatic substitution on the naphthalene ring, although the ester group is deactivating.

-

Reactions of the Ester Group: The methyl ester can be hydrolyzed back to the carboxylic acid under acidic or basic conditions. It can also be converted to an amide by reaction with an amine, or reduced to a primary alcohol using a strong reducing agent like lithium aluminum hydride.

This dual reactivity makes this compound a valuable precursor for creating libraries of compounds for high-throughput screening in drug discovery. For example, it can be used in the synthesis of naphthoquinone derivatives, which are known to have a wide range of biological activities, including anticancer properties.[1][12][13] The synthesis of various substituted 1,4-naphthoquinones often involves the modification of hydroxylated naphthalene precursors.

Application as a Precursor in Anticancer Drug Development

The 1,4-naphthoquinone scaffold is a key pharmacophore in several anticancer agents.[2] These compounds are believed to exert their cytotoxic effects through various mechanisms, including the generation of reactive oxygen species (ROS) and the inhibition of key cellular enzymes like topoisomerases. This compound serves as a strategic starting material for the synthesis of such bioactive naphthoquinones. The hydroxyl group can be oxidized to a carbonyl, and the ester can be further functionalized to introduce different side chains that can modulate the compound's activity and selectivity. For instance, derivatives of 1-hydroxynaphthalene-2-carboxamides have been synthesized and evaluated for their antimicrobial properties.[14] While this is a different isomer, it highlights the potential for developing bioactive compounds from this class of molecules. Furthermore, 1-hydroxy-2-naphthoate-based inhibitors have been designed to target the Mcl-1 oncoprotein, which is implicated in cancer cell survival.[15]

Conclusion

This compound is a structurally important and synthetically versatile molecule. Its naphthalene core, functionalized with both a hydroxyl and a methyl ester group, provides multiple avenues for chemical modification, making it a valuable intermediate in the synthesis of complex organic molecules. This is particularly relevant in the field of drug discovery, where the naphthoquinone and related scaffolds are actively being explored for the development of new therapeutic agents, especially in oncology. This guide has provided a comprehensive overview of its structure, synthesis, and chemical properties, intended to serve as a valuable resource for researchers and scientists working in this area.

References

-

The Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-hydroxy-1-naphthoate. Retrieved from [Link]

-

Organic Chemistry Portal. (2022). Fischer Esterification. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0168668). Retrieved from [Link]

-

Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE. Retrieved from [Link]

-

Cenmed Enterprises. (n.d.). This compound (C007B-530227). Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

PubMed. (2010). Synthesis, anticancer activity, and iron affinity of the Actinoplanes metabolite 7,8-dihydroxy-1-methylnaphtho[2,3-c]furan-4,9-dione. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

ResearchGate. (2025). Investigating the Impact of C3-Methyl of Naphtho[1,2-b]Furan-4,5-Dione Analogs for Anticancer Activity. Retrieved from [Link]

-

PubMed. (n.d.). Structure-based design of N-substituted 1-hydroxy-4-sulfamoyl-2-naphthoates as selective inhibitors of the Mcl-1 oncoprotein. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Substituted 1,4-naphthoquinones for potential anticancer therapeutics: In vitro cytotoxic effects and QSAR-guided design of new analogs. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis, anticancer activity, and molecular modeling of 1,4-naphthoquinones that inhibit MKK7 and Cdc25. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). Methyl 1,4-dihydroxy-2-naphthoate. Retrieved from [Link]

-

PubMed. (2024). Unlocking the potential of 1,4-naphthoquinones: A comprehensive review of their anticancer properties. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1-Naphthalenecarboxylic acid, methyl ester. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1,4-Naphthalenedione, 2-hydroxy-. Retrieved from [Link]

-

Chem-Impex. (n.d.). Methyl 6-Hydroxy-1-Naphthoate. Retrieved from [Link]

-

MDPI. (2019). Bioactivity of Methoxylated and Methylated 1-Hydroxynaphthalene-2-Carboxanilides: Comparative Molecular Surface Analysis. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Schiff Base Compound of (E)‐1‐(((4‐chloro‐2‐hydroxyphenyl)imino)methyl)naphthalen‐2‐ol as CDK2 Inhibitory Agent: Structural Characterization, Density Functional Theory Computational, and In Silico studies. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1-Naphthalenecarboxylic acid. Retrieved from [Link]

-

AA Blocks. (n.d.). Methyl 4-hydroxybenzoate. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Methyl 2-hydroxy-1-naphthoate. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Unlocking the potential of 1,4-naphthoquinones: A comprehensive review of their anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C12H10O3) [pubchemlite.lcsb.uni.lu]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Methyl 2-hydroxy-1-naphthoate | C12H10O3 | CID 598533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. METHYL 3-HYDROXY-2-NAPHTHOATE(883-99-8) 1H NMR spectrum [chemicalbook.com]

- 11. METHYL 6-HYDROXY-2-NAPHTHOATE(17295-11-3) 1H NMR spectrum [chemicalbook.com]

- 12. Synthesis, anticancer activity, and iron affinity of the Actinoplanes metabolite 7,8-dihydroxy-1-methylnaphtho[2,3-c]furan-4,9-dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Structure-based design of N-substituted 1-hydroxy-4-sulfamoyl-2-naphthoates as selective inhibitors of the Mcl-1 oncoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction to Methyl 4-hydroxy-1-naphthoate

An In-depth Technical Guide to the Solubility of Methyl 4-hydroxy-1-naphthoate

Abstract: This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. Recognizing the scarcity of published quantitative data for this specific molecule, this document emphasizes the foundational principles governing its solubility, outlines robust experimental protocols for its determination, and details precise analytical methods for its quantification. The guide is structured to empower researchers, chemists, and drug development professionals with the theoretical knowledge and practical methodologies required to characterize this compound's solubility profile. We delve into the physicochemical properties of this compound, the influence of solvent polarity, pH, and temperature on its solubility, and provide step-by-step instructions for industry-standard assays.

This compound (C₁₂H₁₀O₃) is an aromatic ester derived from naphthalene.[1][2] As a functionalized naphthalene derivative, it serves as a valuable intermediate in the synthesis of more complex organic molecules, including potential pharmaceutical agents and specialized dyes. The solubility of a compound is a critical physicochemical parameter that governs its behavior in virtually every application, from reaction kinetics in a synthesis flask to bioavailability in a physiological system. An accurate understanding of its solubility in various media is paramount for process optimization, purification via crystallization, formulation development, and predicting its environmental fate. This guide provides the necessary tools to approach this characterization with scientific rigor.

Physicochemical Profile

A molecule's solubility is intrinsically linked to its structural and electronic properties. The key features of this compound—a large, nonpolar naphthalene core, a polar hydroxyl group capable of hydrogen bonding, and an ester group—create a nuanced solubility profile.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source / Comment |

| Molecular Formula | C₁₂H₁₀O₃ | [1][3] |

| Molecular Weight | 202.21 g/mol | [4] |

| CAS Number | 13041-63-9 | [2][3] |

| Appearance | White to off-white solid | Inferred from similar compounds.[5] |

| Melting Point | Not available. Isomer (Methyl 1-hydroxy-2-naphthoate) melts at 76-80 °C. | [5] |

| pKa (Phenolic OH) | ~8-10 (Predicted) | Estimated based on naphthol (pKa ~9.5) and phenolic compounds.[6][7] |

| XlogP | 3.2 (Predicted) | [1] |

| Hydrogen Bond Donors | 1 (the hydroxyl group) | [3] |

| Hydrogen Bond Acceptors | 3 (hydroxyl oxygen, two ester oxygens) | [3] |

Guiding Principles of Solubility

The solubility of this compound is a interplay between its large, hydrophobic naphthalene core and its polar, hydrogen-bonding functional groups.

The Role of Solvent Polarity

The principle of "like dissolves like" is the primary determinant of solubility.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The large, aromatic naphthalene system suggests favorable van der Waals interactions. However, the polar hydroxyl and ester groups will be poorly solvated, likely leading to low solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMSO): These solvents can accept hydrogen bonds from the hydroxyl group and engage in dipole-dipole interactions with the ester moiety. This, combined with their ability to interact with the aromatic system, suggests that this compound will exhibit significant solubility in these solvents. Naphthalene itself is soluble in acetone.[8]

-

Polar Protic Solvents (e.g., Water, Alcohols):

-

Water: The molecule's high predicted XlogP of 3.2 indicates a strong hydrophobic character, and thus, very low aqueous solubility is expected.[1] Naphthalene is generally insoluble in water.[8][9]

-

Alcohols (e.g., Methanol, Ethanol): These solvents are excellent candidates. They are polar and can act as both hydrogen bond donors (to the ester and hydroxyl oxygens) and acceptors (from the hydroxyl proton).[10] This dual capability allows them to effectively solvate all parts of the molecule, leading to high expected solubility.

-

The Influence of pH on Aqueous Solubility

The phenolic hydroxyl group is weakly acidic, with an estimated pKa in the range of 8-10.[6][7] This has profound implications for its solubility in aqueous buffers.

-

At pH << pKa (e.g., pH < 6): The molecule will be predominantly in its neutral, protonated form. Solubility will be at its minimum, dictated by the molecule's intrinsic hydrophobicity.

-

At pH >> pKa (e.g., pH > 11): The hydroxyl group will be deprotonated to form the corresponding phenolate anion. This charged species is significantly more polar and will exhibit dramatically increased aqueous solubility.[6] This principle is fundamental in designing purification schemes (acid-base extraction) and aqueous formulations.

The Effect of Temperature

For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature.[8][11] This relationship is crucial for developing crystallization protocols. Determining the solubility at various temperatures allows for the construction of a solubility curve, which is essential for calculating yield and optimizing cooling profiles during crystallization.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility. It is a robust and reliable method that ensures the system has reached a true equilibrium state.

Rationale

The core principle is to create a saturated solution in a given solvent at a constant temperature, allow it to reach equilibrium, and then quantify the concentration of the dissolved solute in the supernatant. The extended incubation with continuous agitation is critical to overcome any kinetic barriers to dissolution, ensuring the measured value represents the true thermodynamic limit of solubility.

Sources

- 1. PubChemLite - this compound (C12H10O3) [pubchemlite.lcsb.uni.lu]

- 2. 2abiotech.net [2abiotech.net]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. METHYL 1-HYDROXY-2-NAPHTHOATE | 948-03-8 [chemicalbook.com]

- 6. Phenol - Wikipedia [en.wikipedia.org]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Naphthalene | C10H8 | CID 931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Naphthol Structure, Melting Point & Solubility - Video | Study.com [study.com]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Data of Methyl 4-hydroxy-1-naphthoate

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-hydroxy-1-naphthoate, a derivative of naphthoic acid, represents a core structural motif in various compounds of interest in medicinal chemistry and materials science. Its rigid bicyclic aromatic system, coupled with hydroxyl and methyl ester functionalities, gives rise to a unique electronic and structural profile. Accurate structural elucidation and characterization are paramount for understanding its chemical behavior, reactivity, and potential applications. This technical guide provides a comprehensive overview of the expected spectroscopic signature of this compound, grounded in fundamental principles and comparative data from structurally similar molecules.

Molecular Structure and Key Features

The structural framework of this compound dictates its spectroscopic characteristics. The naphthalene core provides a scaffold for the electron-donating hydroxyl group (-OH) and the electron-withdrawing methyl ester group (-COOCH₃). The relative positions of these substituents influence the electron density distribution across the aromatic rings, which in turn governs the chemical shifts in NMR spectroscopy and the vibrational frequencies in IR spectroscopy.

Caption: Molecular Structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₂H₁₀O₃), the exact mass can be calculated and is a critical piece of data for its identification.

Predicted Mass Spectrometry Data [1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 203.07027 |

| [M+Na]⁺ | 225.05221 |

| [M-H]⁻ | 201.05571 |

| [M]⁺ | 202.06244 |

Interpretation:

The molecular ion peak ([M]⁺) is expected at an m/z of approximately 202, corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, confirming the elemental formula of C₁₂H₁₀O₃. Common adducts such as [M+H]⁺ and [M+Na]⁺ are frequently observed in electrospray ionization (ESI) and other soft ionization techniques.

Fragmentation patterns in mass spectrometry can provide valuable structural information. For this compound, fragmentation would likely involve the loss of the methoxy group (-OCH₃) from the ester, leading to a fragment ion at m/z 171. Further fragmentation could involve the loss of carbon monoxide (CO) from the ester functionality.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~3500-3200 (broad) | O-H (Phenol) | Stretching |

| ~3100-3000 | C-H (Aromatic) | Stretching |

| ~2950 | C-H (Methyl) | Stretching |

| ~1720-1700 | C=O (Ester) | Stretching |

| ~1600, ~1500, ~1450 | C=C (Aromatic) | Stretching |

| ~1300-1000 | C-O (Ester and Phenol) | Stretching |

Interpretation:

The IR spectrum of this compound is expected to be characterized by several key absorption bands. A broad peak in the region of 3500-3200 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group, with the broadening due to hydrogen bonding.[2] The presence of a strong, sharp peak around 1720-1700 cm⁻¹ is a clear indicator of the C=O stretching vibration of the ester functional group.[2] Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-H stretching of the methyl group will appear just below 3000 cm⁻¹. The aromatic C=C stretching vibrations will give rise to a series of peaks in the 1600-1450 cm⁻¹ region. Finally, the C-O stretching vibrations for the ester and phenol groups will be visible in the fingerprint region, typically between 1300 and 1000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon and hydrogen framework.

¹H NMR Spectroscopy

Proton NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their connectivity.

Expected ¹H NMR Chemical Shifts and Splitting Patterns

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| -OH | 5.0 - 8.0 | Singlet (broad) |

| Aromatic Protons | 7.0 - 8.5 | Multiplets |

| -OCH₃ | ~3.9 | Singlet |

Interpretation:

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different protons in the molecule. The phenolic -OH proton will likely appear as a broad singlet in the downfield region (δ 5.0-8.0), and its chemical shift can be concentration and solvent dependent. The aromatic protons on the naphthalene ring will resonate in the region of δ 7.0-8.5. Due to the substitution pattern, these protons will exhibit complex splitting patterns (multiplets) as they are coupled to each other. The methyl protons of the ester group (-OCH₃) are expected to appear as a sharp singlet at approximately δ 3.9. This is a characteristic chemical shift for methyl esters.

Caption: General workflow for acquiring and analyzing a ¹H NMR spectrum.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule.

Expected ¹³C NMR Chemical Shifts

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=O (Ester) | ~170 |

| Aromatic C-O | ~155 |

| Aromatic C (unsubstituted) | 110 - 135 |

| Aromatic C (substituted) | 120 - 140 |

| -OCH₃ | ~52 |

Interpretation:

The ¹³C NMR spectrum of this compound will display signals corresponding to the twelve carbon atoms in the molecule. The carbonyl carbon of the ester group is expected to be the most downfield signal, appearing around δ 170. The aromatic carbon attached to the hydroxyl group (C-4) will also be significantly downfield, in the region of δ 155. The other aromatic carbons will resonate in the typical range of δ 110-140. The methyl carbon of the ester group will give a signal at approximately δ 52. Due to the fused ring system and substitution, some of the aromatic carbon signals may be close together or overlap.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a compound like this compound.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Data Acquisition: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the sample is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is recorded using an FTIR spectrometer. A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is first recorded and then subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).

-

Data Acquisition: The solution is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like HPLC or GC. The choice of ionization technique (e.g., ESI, APCI, or EI) will depend on the properties of the analyte and the desired information.

Conclusion

The spectroscopic characterization of this compound is crucial for its unambiguous identification and for understanding its chemical properties. This guide has provided a detailed overview of the expected ¹H NMR, ¹³C NMR, IR, and MS data based on established spectroscopic principles and data from analogous compounds. The provided protocols offer a starting point for researchers to obtain high-quality spectroscopic data for this and similar molecules. As with any analytical endeavor, careful experimental design and data interpretation are key to achieving accurate and reliable results.

References

-

PubChemLite. This compound (C12H10O3). [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 226 MHz, H2O, predicted) (NP0249426). [Link]

-

Royal Society of Chemistry. Supporting information for - Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0168668). [Link]

-

PubChem. Methyl 2-hydroxy-1-naphthoate. [Link]

-

Patil, R., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Magnetic Resonance in Chemistry, 59(11), 1083-1095. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0168668). [Link]

-

Cenmed Enterprises. This compound (C007B-530227). [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

Jotanovic, M., et al. (2019). Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides. DARU Journal of Pharmaceutical Sciences, 27(1), 1-13. [Link]

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-

Shneine, J. K., & Abbood, S. S. (2017). Synthesis and Characterization of New Heterocyclic Schiff's Bases from Methyl 4-Hydroxybenzoate. Journal of Al-Nahrain University, 19(3), 28-33. [Link]

-

Kim, H. S., et al. (2011). Methyl 6-dimethylamino-4-hydroxy-2-naphthoate. Acta Crystallographica Section E: Structure Reports Online, 67(1), o230. [Link]

-

University of Wisconsin. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

Farouk, M., et al. (2018). Synthesis, characterization and in vitro biological screening of 4-hydroxy naphthalen-1-yl, naphtho[1,2-b]furan, benzo[h]chromene and 5,6-dihydropyridazine derivatives containing sulfonamide moiety. Mediterranean Journal of Chemistry, 7(5), 346-358. [Link]

-

University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

MassBank of North America. Spectrum Bruker_HCD_library000719 for methyl (4aR)-5,6-dihydroxy-1,1-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-4a-carboxylate. [Link]

-

SpectraBase. 2-Naphthoic acid, 4-acetoxy-1-hydroxy-, methyl ester - Optional[MS (GC)] - Spectrum. [Link]

-

SpectraBase. METHYL-3,4-DIHYDRO-2-HYDROXY-NAPHTHALENE-1-CARBOXYLATE - Optional[13C NMR] - Chemical Shifts. [Link]

-

NIST WebBook. 1,4-Naphthalenedione, 2-hydroxy-. [Link]

-

IAJESM. Synthesis, Characterization, Spectral Analysis & Pharmacological Evaluation of Different 1, 4-Naphthoquinone Derivatives. [Link]

-

ResearchGate. IR spectrum of the product 4-hydroxybenzoic acid. [Link]

-

Royal Society of Chemistry. Synthesis, structural characterization, in silico ADMET and molecular docking studies of a Schiff base derived from 4-hydroxybenzaldehyde and 4-aminobenzoic acid. [Link]

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

Doc Brown's Chemistry. mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate. [Link]

-

ChemSynthesis. 4-hydroxy-5-methoxy-1-phenyl-2-naphthoic acid. [Link]

-

NIST WebBook. 1,4-Naphthalenedione, 2-hydroxy-3-methyl-. [Link]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 4-hydroxy-1-naphthoate

Introduction: Elucidating the Structure of a Key Naphthoate Derivative

Methyl 4-hydroxy-1-naphthoate is a valuable chemical intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and dyes. Its molecular structure, characterized by a naphthalene core with hydroxyl and methyl ester substituents, gives rise to a unique and informative ¹H Nuclear Magnetic Resonance (NMR) spectrum. Understanding this spectrum is paramount for confirming its identity, assessing its purity, and studying its chemical transformations. This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, offering insights into the theoretical underpinnings of the observed spectral features and practical guidance for researchers in the field.

Due to the limited availability of public, high-resolution experimental spectra at the time of this writing, this guide will focus on a detailed prediction of the ¹H NMR spectrum. This prediction is grounded in established principles of NMR spectroscopy, including the analysis of chemical shifts, spin-spin coupling, and integration, and is supported by data from analogous structures.[1]

Molecular Structure and Proton Environments

The structure of this compound comprises a naphthalene ring system with a methyl ester group at position 1 and a hydroxyl group at position 4. This arrangement leads to several distinct proton environments, each giving rise to a unique signal in the ¹H NMR spectrum.

Figure 1: Molecular Structure of this compound with Proton Labeling

Caption: Workflow for the acquisition and analysis of the ¹H NMR spectrum.

Conclusion: A Powerful Tool for Structural Verification

The ¹H NMR spectrum of this compound, whether experimentally obtained or accurately predicted, serves as a powerful analytical tool for its unambiguous identification. The distinct signals for the methyl, hydroxyl, and aromatic protons provide a unique fingerprint of the molecule. A thorough analysis of the chemical shifts, integration, and coupling patterns allows for the complete assignment of all protons in the structure, thereby confirming its identity and purity. This guide provides the foundational knowledge for researchers to confidently interpret the ¹H NMR spectrum of this important chemical compound.

References

-

Chemistry LibreTexts. 20.3: Predicting a 1H-NMR Spectrum From The Structure. (2020). [Link]

-

PubChem. This compound. [Link]

-

Spectral Database for Organic Compounds (SDBS). SDBS Home. [Link]

-

Chemaxon. NMR Predictor. [Link]

-

Wishart, D. S., et al. "A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments." Metabolites 5.4 (2015): 517-576. [Link]

-

Nail IB. How does the chemical shift of the methyl protons in 1-H NMR spectrum of ring substituted methyl benzene depend on the type (methyl, hydroxy, chloro, carboxylic acid & nitro) and position (ortho, meta and para) of the substituent?. [Link]

Sources

An In-Depth Technical Guide to the Mass Spectrometry of Methyl 4-hydroxy-1-naphthoate

This guide provides a detailed exploration of the mass spectrometric analysis of Methyl 4-hydroxy-1-naphthoate (C₁₂H₁₀O₃), a key intermediate in various synthetic pathways. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to explain the causal reasoning behind analytical choices, ensuring a robust and reproducible methodology.

Introduction: The Analytical Imperative

This compound is a small aromatic molecule whose structural integrity is paramount in its downstream applications. Mass spectrometry (MS) offers unparalleled sensitivity and specificity for confirming its molecular weight and elucidating its structure.[1] When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for both qualitative characterization and quantitative analysis in complex matrices.[1][2] This guide focuses on electrospray ionization (ESI) tandem mass spectrometry (MS/MS) as the gold standard for this class of compounds, providing the necessary depth for unequivocal identification.[2]

Ionization Strategy: Rationale for Electrospray Ionization (ESI)

The molecular structure of this compound, featuring a polar hydroxyl group and an ester functional group, makes it an ideal candidate for electrospray ionization (ESI).[2] ESI is a 'soft ionization' technique, meaning it imparts minimal energy to the analyte, thereby preserving the molecular ion and reducing premature fragmentation.[3] This is crucial for accurately determining the molecular weight.

We will consider both positive and negative ionization modes, as each provides unique and complementary structural information.

-

Positive Ion Mode ([M+H]⁺): In this mode, the acidic mobile phase facilitates the protonation of the molecule. The most likely sites for protonation are the carbonyl oxygen of the ester group or the hydroxyl oxygen. This mode is excellent for observing the intact protonated molecule.

-

Negative Ion Mode ([M-H]⁻): The phenolic hydroxyl group is acidic and readily deprotonates in the presence of a basic additive or solvent, forming a stable [M-H]⁻ ion.[4] This mode can offer high sensitivity and often yields distinct fragmentation patterns compared to the positive mode.

Experimental Protocol: A Self-Validating LC-MS/MS Workflow

A robust analytical method requires meticulous development, starting with a simple, logical approach and refining parameters as needed.[5][6] This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Objective: To acquire high-quality mass spectra and tandem mass spectra (MS/MS) of this compound.

Instrumentation: A triple-quadrupole (QqQ) or Orbitrap mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

Step-by-Step Methodology:

-

Standard Preparation:

-

Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Create a working solution of 1 µg/mL by diluting the stock solution with a 50:50 mixture of water and acetonitrile.

-

-

Liquid Chromatography (LC) Parameters:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% Formic Acid (for positive mode) or 5 mM Ammonium Fluoride (for negative mode). The addition of additives like formic acid or ammonium fluoride enhances ionization.[4][5]

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid (for positive mode) or neat Acetonitrile (for negative mode).

-

Gradient: Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions.[5] A gradient ensures efficient elution and good peak shape.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS) Parameters:

-

Ionization Source: Electrospray Ionization (ESI).

-

Polarity: Positive and Negative.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150 °C.

-

Desolvation Gas (N₂): Flow rate of 800 L/hr at a temperature of 350 °C.

-

Full Scan (MS1): Scan range of m/z 50-300 to detect the parent ion.

-

Tandem MS (MS/MS): Select the precursor ions ([M+H]⁺ and [M-H]⁻) for collision-induced dissociation (CID). Apply a range of collision energies (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum. The study of fragmentation pathways is essential for structural elucidation.[7][8][9]

-

The overall experimental process can be visualized as follows:

Data Interpretation: Decoding the Spectra

The initial full scan mass spectrum in each mode should reveal the presence of the molecular ion, confirming the compound's identity and purity.

Molecular Formula: C₁₂H₁₀O₃ Monoisotopic Mass: 202.0630 Da[10][11]

The expected mass-to-charge ratios (m/z) for the primary ions are summarized below.

| Ion Species | Adduct | Expected m/z (Da) | Ionization Mode |

| [M+H]⁺ | Proton | 203.0703 | Positive |

| [M+Na]⁺ | Sodium | 225.0522 | Positive |

| [M-H]⁻ | Deprotonated | 201.0557 | Negative |

Table 1: Predicted m/z values for the primary molecular ions of this compound. Data sourced from PubChem.[11]

Fragmentation Analysis (MS/MS): Elucidating the Structure

Tandem mass spectrometry (MS/MS) provides definitive structural information by breaking the molecule apart and analyzing the resulting fragments. The fragmentation pathways are predictable based on the principles of chemical stability.

Positive Ion Mode Fragmentation ([M+H]⁺ → m/z 203.07)

In positive mode, the protonated molecule undergoes fragmentation primarily through the loss of stable neutral molecules from the ester group.

-

Loss of Methanol (CH₃OH): The most characteristic fragmentation pathway involves the elimination of methanol (32.0262 Da) from the protonated ester, leading to the formation of a stable naphthoyl cation.

-

Fragment: [M+H - CH₃OH]⁺

-

Expected m/z: 171.0441

-

-

Loss of Carbon Monoxide (CO): Following the loss of methanol, the resulting acylium ion can further lose carbon monoxide (27.9949 Da).

-

Fragment: [M+H - CH₃OH - CO]⁺

-

Expected m/z: 143.0492

-

Negative Ion Mode Fragmentation ([M-H]⁻ → m/z 201.06)

The deprotonated molecule, with the negative charge localized on the phenolic oxygen, exhibits a different fragmentation pattern.

-

Loss of Methyl Radical (•CH₃): A primary fragmentation involves the homolytic cleavage of the ester's methyl group, resulting in the loss of a methyl radical (15.0235 Da).

-

Fragment: [M-H - •CH₃]⁻

-

Expected m/z: 186.0322

-

-

Loss of Carbon Dioxide (CO₂): The ion formed after the loss of the methyl radical can subsequently lose carbon dioxide (43.9898 Da).

-

Fragment: [M-H - •CH₃ - CO₂]⁻

-

Expected m/z: 142.0424

-

| Precursor Ion (m/z) | Proposed Fragment | Neutral Loss | Fragment m/z (Da) |

| 203.07 ([M+H]⁺) | [M+H - CH₃OH]⁺ | Methanol (CH₃OH) | 171.04 |

| 203.07 ([M+H]⁺) | [M+H - CH₃OH - CO]⁺ | Methanol + CO | 143.05 |

| 201.06 ([M-H]⁻) | [M-H - •CH₃]⁻ | Methyl Radical (•CH₃) | 186.03 |

| 201.06 ([M-H]⁻) | [M-H - •CH₃ - CO₂]⁻ | Methyl Radical + CO₂ | 142.04 |

Table 2: Summary of predicted key fragment ions for this compound.

Conclusion

The mass spectrometric analysis of this compound using LC-ESI-MS/MS provides a robust and definitive method for its characterization. By employing both positive and negative ionization modes, complementary fragmentation data can be generated, allowing for unequivocal structural confirmation. The protocols and interpretive frameworks presented in this guide are founded on established principles of mass spectrometry and are designed to yield high-quality, reproducible data essential for research and development in the pharmaceutical and chemical industries.

References

-

Differentiation of methyl naphthoate isom - JOCPR . Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Small Molecule Method Development Strategies with Chad Christianson . Bioanalysis Zone. Available at: [Link]

-

Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry . Clinical Tree. Available at: [Link]

-

Advanced techniques and applications of LC-MS in small molecule drug discovery . Drug Discovery World. Available at: [Link]

-

Application of LCMS in small-molecule drug development . Drug Target Review. Available at: [Link]

-

How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep . Tecan. Available at: [Link]

-

Negative Paper Spray Ionization Mass Spectrometry for the Determination of Endocrine-Disrupting Chemicals with Application to Paraben Analysis in Cosmetics . National Center for Biotechnology Information. Available at: [Link]

-

Electrospray ionization . Wikipedia. Available at: [Link]

-

Fragmentation pathways proposed for the degradation under different CID... . ResearchGate. Available at: [Link]

-

This compound (C12H10O3) . PubChemLite. Available at: [Link]

-

Methyl 2-hydroxy-1-naphthoate | C12H10O3 . PubChem. Available at: [Link]

-

Electrospray Ionization Efficiency Scale of Organic Compounds . ACS Publications. Available at: [Link]

-

Electrospray Ionization for Mass Spectrometry . LCGC International. Available at: [Link]

-

Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry . YouTube. Available at: [Link]

-

1-Naphthoic acid . Wikipedia. Available at: [Link]

-

Study on the CID Fragmentation Pathways of Deprotonated 4'-Monophosphoryl Lipid A . MDPI. Available at: [Link]

-

Structural Characterization of Natural and Synthetic Macrocycles Using Charge-Transfer Dissociation Mass Spectrometry . West Virginia University Research Repository. Available at: [Link]

-

METHYL 4-HYDROXYBENZOATE . Ataman Kimya. Available at: [Link]

-

Study on the CID Fragmentation Pathways of Deprotonated 4'-Monophosphoryl Lipid A . National Center for Biotechnology Information. Available at: [Link]

-

1,4-Naphthalenedione, 2-hydroxy- . NIST Chemistry WebBook. Available at: [Link]

-

EPA/NIH Mass Spectral Data Base . GovInfo. Available at: [Link]

-

2-methyl-5-hydroxy-1,4-naphthoquinone . PubChem. Available at: [Link]

Sources

- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 2. drugtargetreview.com [drugtargetreview.com]

- 3. Electrospray ionization - Wikipedia [en.wikipedia.org]